Cas no 338394-71-1 (methyl 2-(quinoxaline-2-sulfonyl)benzoate)

Methyl 2-(quinoxaline-2-sulfonyl)benzoate is a specialized organic compound featuring a quinoxaline sulfonyl group linked to a benzoate ester. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly in the development of heterocyclic compounds and pharmaceutical intermediates. The quinoxaline moiety offers electron-withdrawing and π-conjugation properties, while the ester group enhances solubility and facilitates further functionalization. Its well-defined molecular architecture ensures consistent performance in coupling reactions and nucleophilic substitutions. The compound is particularly useful in medicinal chemistry research for designing bioactive molecules. High purity and stability under standard conditions make it a reliable reagent for advanced synthetic applications.
methyl 2-(quinoxaline-2-sulfonyl)benzoate structure
338394-71-1 structure
Product name:methyl 2-(quinoxaline-2-sulfonyl)benzoate
CAS No:338394-71-1
MF:
Molecular Weight:
CID:4646842

methyl 2-(quinoxaline-2-sulfonyl)benzoate 化学的及び物理的性質

名前と識別子

    • METHYL 2-(2-QUINOXALINYLSULFONYL)BENZENECARBOXYLATE
    • methyl 2-(quinoxaline-2-sulfonyl)benzoate

methyl 2-(quinoxaline-2-sulfonyl)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1652535-10mg
Methyl 2-(quinoxalin-2-ylsulfonyl)benzoate
338394-71-1 98%
10mg
¥800.00 2024-05-18
A2B Chem LLC
AI83339-500mg
methyl 2-(quinoxaline-2-sulfonyl)benzoate
338394-71-1 >90%
500mg
$720.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1652535-1mg
Methyl 2-(quinoxalin-2-ylsulfonyl)benzoate
338394-71-1 98%
1mg
¥464.00 2024-05-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00899076-1g
Methyl 2-(quinoxaline-2-sulfonyl)benzoate
338394-71-1 90%
1g
¥4193.0 2023-03-20
Ambeed
A900329-1g
Methyl 2-(quinoxaline-2-sulfonyl)benzoate
338394-71-1 90%
1g
$611.0 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1652535-5mg
Methyl 2-(quinoxalin-2-ylsulfonyl)benzoate
338394-71-1 98%
5mg
¥573.00 2024-05-18
A2B Chem LLC
AI83339-1mg
methyl 2-(quinoxaline-2-sulfonyl)benzoate
338394-71-1 >90%
1mg
$201.00 2024-04-20
A2B Chem LLC
AI83339-1g
methyl 2-(quinoxaline-2-sulfonyl)benzoate
338394-71-1 >90%
1g
$1295.00 2024-04-20
A2B Chem LLC
AI83339-10mg
methyl 2-(quinoxaline-2-sulfonyl)benzoate
338394-71-1 >90%
10mg
$240.00 2024-04-20
A2B Chem LLC
AI83339-5mg
methyl 2-(quinoxaline-2-sulfonyl)benzoate
338394-71-1 >90%
5mg
$214.00 2024-04-20

methyl 2-(quinoxaline-2-sulfonyl)benzoate 関連文献

methyl 2-(quinoxaline-2-sulfonyl)benzoateに関する追加情報

Research Briefing on Methyl 2-(Quinoxaline-2-sulfonyl)benzoate (CAS: 338394-71-1): Recent Advances and Applications

Methyl 2-(quinoxaline-2-sulfonyl)benzoate (CAS: 338394-71-1) is a synthetic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide an overview of the latest studies and developments related to this compound, focusing on its synthesis, biological activities, and potential applications in drug discovery and development.

Recent studies have highlighted the role of methyl 2-(quinoxaline-2-sulfonyl)benzoate as a versatile intermediate in the synthesis of biologically active molecules. Its quinoxaline and sulfonyl functional groups make it a valuable scaffold for designing inhibitors targeting various enzymes and receptors. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy as a precursor in the development of kinase inhibitors, which are crucial for treating cancers and inflammatory diseases.

In addition to its role in kinase inhibition, methyl 2-(quinoxaline-2-sulfonyl)benzoate has shown promise in antimicrobial applications. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibited potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, suggesting its potential as a lead compound for novel antibiotics.

Further investigations into the pharmacokinetic properties of methyl 2-(quinoxaline-2-sulfonyl)benzoate have been conducted to assess its suitability as a drug candidate. A recent preclinical study (2023) evaluated its metabolic stability, bioavailability, and toxicity profile, revealing favorable characteristics for further development. These findings underscore the compound's potential as a building block for next-generation therapeutics.

Despite these advancements, challenges remain in optimizing the compound's selectivity and minimizing off-target effects. Ongoing research is exploring structural modifications to enhance its efficacy and reduce potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, methyl 2-(quinoxaline-2-sulfonyl)benzoate (CAS: 338394-71-1) represents a promising candidate in the field of medicinal chemistry, with diverse applications ranging from kinase inhibition to antimicrobial therapy. Continued research and development efforts are essential to fully realize its therapeutic potential and address existing challenges. This briefing serves as a valuable resource for researchers and industry professionals seeking to stay updated on the latest advancements related to this compound.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:338394-71-1)methyl 2-(quinoxaline-2-sulfonyl)benzoate
A1017455
Purity:99%
はかる:1g
Price ($):550.0